molecular formula C11H13BrN2OS B254675 N-(3-bromophenyl)-N'-isobutyrylthiourea

N-(3-bromophenyl)-N'-isobutyrylthiourea

Cat. No.: B254675
M. Wt: 301.2 g/mol
InChI Key: ZGMSGQZLTBBYPO-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-N'-isobutyrylthiourea is a thiourea derivative characterized by a 3-bromophenyl group attached to the nitrogen atom and an isobutyryl group (CH(CH₃)₂CO-) on the adjacent nitrogen. Thioureas of this class are known for their diverse applications in coordination chemistry, enzyme inhibition, and materials science due to their ability to act as ligands and their structural versatility . The bromine substituent at the meta position of the phenyl ring enhances the compound's electronic and steric properties, influencing its reactivity and interactions with other molecules .

Properties

Molecular Formula

C11H13BrN2OS

Molecular Weight

301.2 g/mol

IUPAC Name

N-[(3-bromophenyl)carbamothioyl]-2-methylpropanamide

InChI

InChI=1S/C11H13BrN2OS/c1-7(2)10(15)14-11(16)13-9-5-3-4-8(12)6-9/h3-7H,1-2H3,(H2,13,14,15,16)

InChI Key

ZGMSGQZLTBBYPO-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC(=S)NC1=CC(=CC=C1)Br

Canonical SMILES

CC(C)C(=O)NC(=S)NC1=CC(=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

N-(3-bromophenyl)-N'-phenylthiourea (C₁₃H₁₁BrN₂S, MW 307.21) Differs by replacing the isobutyryl group with a phenyl ring. The absence of the electron-withdrawing isobutyryl group reduces polarity, lowering solubility in polar solvents compared to the target compound .

N-Benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea (C₁₅H₁₁F₃N₂OS, MW 324.32) Replaces the bromine with a trifluoromethyl group (-CF₃), a strong electron-withdrawing substituent. The -CF₃ group increases acidity of the thiourea NH protons, enhancing hydrogen-bonding capacity .

N-(4-bromophenyl)-N’-(2-mercapto-carboxyethanyl)thiourea (C₁₀H₁₁BrN₂O₂S₂, MW 335.25) Features a 4-bromophenyl group (para substitution) and a mercapto-carboxyethyl substituent. The mercapto (-SH) group introduces redox activity, enabling applications in metal chelation .

Structural and Conformational Analysis

  • Syn–Anti Configuration: In most benzoylthioureas (e.g., 1-benzoyl-3-(4-hydroxyphenyl)thiourea), the syn–anti arrangement of substituents around the thiourea core dictates molecular packing and hydrogen-bonding networks. The isobutyryl group in the target compound likely adopts a similar conformation, stabilizing the thiono (C=S) group .
  • Bond Lengths : The C=S bond length in thioureas (~1.66–1.68 Å) and C=O bond (~1.22 Å) are consistent across analogs, as seen in N-(3-nitrobenzoyl)-N'-phenylthiourea (C₁₄H₁₁N₃O₃S) .

Physicochemical Properties

Compound Substituents Molecular Weight Key Functional Groups Notable Properties
This compound 3-BrPh, isobutyryl ~325.21 (est.) C=S, C=O, Br High lipophilicity, moderate solubility in DMSO
N-(4-chlorophenyl)-N’-(2-mercapto-carboxyethanyl)thiourea 4-ClPh, mercapto-carboxyethyl 335.25 C=S, -SH, -COOH Water-soluble due to -COOH
N-(3-bromobenzoyl)-N'-(2,4-dimethoxyphenyl)thiourea 3-BrBz, 2,4-OMePh 395.27 C=S, Br, OMe Enhanced UV absorption due to methoxy groups

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